

chemical and physical properties of lotilaner for research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Chemical and Physical Properties of **Lotilaner** for Research Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds, a novel group of agents targeting invertebrate neurotransmitter receptors.[1] Initially developed for veterinary medicine to control flea and tick infestations in dogs and cats, its application has expanded to human medicine for the treatment of Demodex blepharitis.[2][3][4] Lotilaner's high efficacy and selectivity stem from its unique mode of action as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACIs) in arthropods.[5][6] This guide provides a detailed overview of the chemical and physical properties of lotilaner, experimental protocols for their determination, and its molecular mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Lotilaner is a synthetic compound characterized by its complex isoxazoline-thiophene scaffold. [7] As a pure S-enantiomer, it possesses greater biological activity than its R-enantiomer counterpart.[7][8] Its lipophilic nature is a key attribute, enhancing systemic absorption after oral administration.[1]

Data Summary



The core chemical and physical data for **lotilaner** are summarized in the table below for ease of reference and comparison.

Property	Value	Reference(s)
IUPAC Name	3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5- [(5S)-5-(3,4,5-trichlorophenyl)-5- (trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide	[2]
CAS Number	1369852-71-0	[2]
Molecular Formula	C20H14Cl3F6N3O3S	[2][9][10][11][12]
Molecular Weight	596.75 g⋅mol ⁻¹	[2]
Physical Form	White to beige powder	[13]
LogP (o/w)	5.3	[3][4]
pKa (Strongest Acidic)	11.15	[8]
pKa (Strongest Basic)	0.94	[8]
Solubility	DMSO: ≥ 100 mg/mL (167.57 mM) Water: Insoluble	[9][13][14][15]
Plasma Protein Binding	> 99.9% (Human)	[3][11][16]
Polymorphism	Exhibits polymorphism; multiple crystalline forms (e.g., LT1, LT2, LT3, LT4) have been identified and characterized by specific PXRD peaks.	[17][18][19]

Mechanism of Action

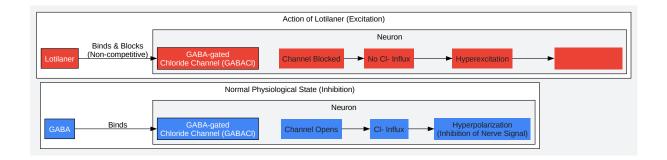
Lotilaner exerts its parasiticidal effect by acting as a potent non-competitive antagonist of invertebrate GABA-gated chloride channels (GABACIs) and, to a lesser extent, glutamategated chloride channels (GluCls).[1][6][20]



In the invertebrate nervous system, GABA is a primary inhibitory neurotransmitter.[20] When GABA binds to its receptor on the chloride channel, the channel opens, allowing an influx of chloride ions (Cl⁻).[20] This influx hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission.[21]

Lotilaner disrupts this process by binding to a site on the GABACI, stabilizing the channel in a closed or non-conducting state.[8][21] This action is non-competitive, meaning it does not compete with GABA for its binding site.[5] By blocking the influx of chloride ions, **lotilaner** prevents the inhibition of neuronal signaling.[3][20] This leads to uncontrolled nervous system activity, resulting in hyperexcitation, spastic paralysis, and ultimately the death of the parasite. [3][4][20]

A key advantage of **lotilaner** is its high selectivity for invertebrate channels. It shows little to no activity on mammalian GABA receptors at therapeutic concentrations, which accounts for its favorable safety profile in host species.[1][5][8] Furthermore, studies indicate that **lotilaner** binds to a site distinct from older insecticides like fipronil and dieldrin, allowing it to overcome resistance mechanisms that affect these agents.[5][6]



Click to download full resolution via product page

Figure 1. Signaling pathway of **Lotilaner**'s mechanism of action.



Experimental Protocols

This section details the methodologies for characterizing the key properties of **lotilaner**.

Solubility Determination

The solubility of **lotilaner** is determined using a stepwise protocol to assess its dissolution in various solvents.[22]

Objective: To determine the maximum soluble concentration of **lotilaner** in a given solvent (e.g., aqueous buffer, DMSO, ethanol).

Materials:

- Lotilaner powder
- Solvents of interest (e.g., cell culture media, DMSO, ethanol)
- Glass test tubes
- Vortex mixer
- · Water bath sonicator
- Incubator or water bath at 37°C

Procedure:

- Initial High Concentration Test: Weigh approximately 10 mg of lotilaner into a glass tube.
 Add 0.5 mL of the test solvent to achieve an initial concentration of 20 mg/mL.[22]
- Mechanical Mixing Sequence: a. Gently mix the tube at room temperature, then vortex for 1-2 minutes.[22] b. Visually inspect for dissolution. A chemical is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[22] c. If undissolved, place the tube in a water bath sonicator for up to 5 minutes.[22] Re-inspect. d. If still undissolved, warm the solution to 37°C for up to 60 minutes.[22] Re-inspect.



- Stepwise Dilution: If the compound remains insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL. Repeat the mechanical mixing sequence.[22]
- Solvent Hierarchy: This procedure is typically performed in a hierarchical order of solvents, starting with aqueous media, followed by less polar solvents like DMSO or ethanol if solubility in aqueous media is poor.[22]
- Documentation: Record the highest concentration at which lotilaner fully dissolves in each solvent.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution. The shake-flask method is a standard approach.

Objective: To determine the LogP value of **lotilaner**.

Materials:

- Lotilaner
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., pH 7.4, pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Shaker or rotator
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

• Preparation: Prepare a stock solution of **lotilaner** in the aqueous phase.



- Partitioning: Add equal volumes of the n-octanol and the aqueous lotilaner solution to a separatory funnel.
- Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature to allow the **lotilaner** to partition between the two phases. Let the phases separate completely. Centrifugation can be used to accelerate phase separation.
- Concentration Measurement: Carefully separate the two phases. Measure the concentration
 of lotilaner in both the n-octanol and aqueous phases using a validated analytical method
 like HPLC.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
 - P = [Lotilaner]octanol / [Lotilaner]aqueous
 - LogP = log10(P)

Characterization of Molecular Mode of Action

The interaction of **lotilaner** with its molecular target can be precisely characterized using electrophysiological techniques in a heterologous expression system.[6][23]

Objective: To quantify the inhibitory effect of **lotilaner** on invertebrate GABACIs and determine its IC_{50} .

Materials:

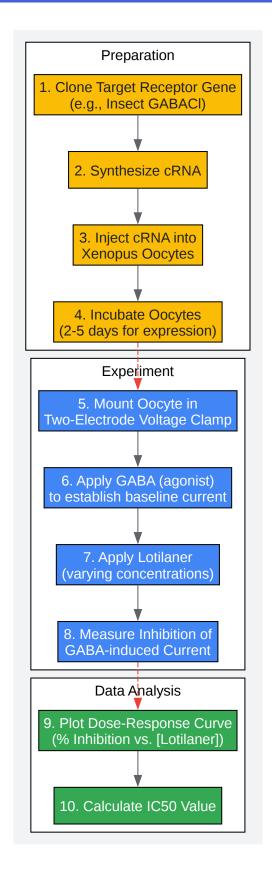
- Xenopus laevis oocytes
- cRNA encoding the target invertebrate GABACI subunit(s)
- Two-electrode voltage clamp (TEVC) setup
- Perfusion system
- Solutions: GABA (agonist), lotilaner (antagonist), and recording buffer



Procedure:

- Expression of Receptors: Inject Xenopus oocytes with the cRNA for the GABACI of interest.
 Incubate the oocytes for 2-5 days to allow for protein expression and insertion into the cell membrane.
- Electrophysiological Recording: Place an oocyte in the recording chamber of the TEVC setup, impale it with two microelectrodes (voltage and current), and clamp the membrane potential (e.g., at -60 mV).
- Establish Baseline: Perfuse the oocyte with GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a stable baseline current.[5]
- Antagonist Application: Apply lotilaner at various concentrations, either by pre-application before GABA or by co-application with GABA.[5]
- Measure Inhibition: Record the peak current induced by GABA in the presence of different concentrations of **lotilaner**.
- Data Analysis: Normalize the current response at each **lotilaner** concentration to the baseline GABA response. Plot the percent inhibition against the logarithm of the **lotilaner** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.





Click to download full resolution via product page

Figure 2. Experimental workflow for in-vitro efficacy testing of **Lotilaner**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What are the approved indications for Lotilaner? [synapse.patsnap.com]
- 2. Lotilaner Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lotilaner [sitem.herts.ac.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. glpbio.com [glpbio.com]
- 10. Lotilaner CAS#: 1369852-71-0 [m.chemicalbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. KEGG DRUG: Lotilaner [kegg.jp]
- 13. Lotilaner ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tdcommons.org [tdcommons.org]
- 18. US20250042885A1 Solid state forms of lotilaner and process for preparation thereof -Google Patents [patents.google.com]



- 19. WO2023107660A1 Solid state forms of lotilaner and process for preparation thereof -Google Patents [patents.google.com]
- 20. What is the mechanism of Lotilaner? [synapse.patsnap.com]
- 21. Chloride channels as tools for developing selective insecticides PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical and physical properties of lotilaner for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608639#chemical-and-physical-properties-of-lotilaner-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com